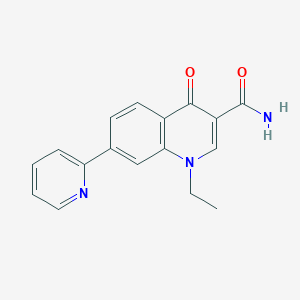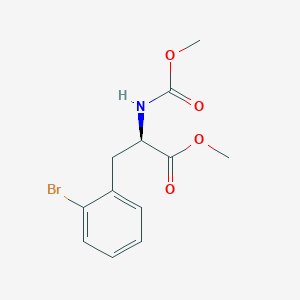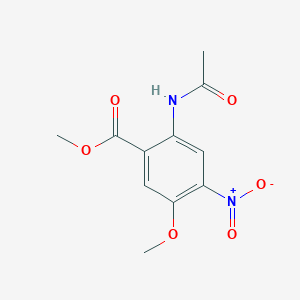
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate
Übersicht
Beschreibung
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, methoxy, and nitro functional groups attached to a benzoic acid methyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzoic acid derivative, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, acetic anhydride for acetylation, and methanol in the presence of a catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group can influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl anthranilate: Similar structure but lacks the nitro group.
Methyl p-nitrobenzoate: Similar structure but lacks the acetylamino and methoxy groups.
Methyl N-acetylanthranilate: Similar structure but lacks the nitro group .
Uniqueness
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for unique reduction reactions that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O6 |
|---|---|
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
methyl 2-acetamido-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-5-9(13(16)17)10(18-2)4-7(8)11(15)19-3/h4-5H,1-3H3,(H,12,14) |
InChI-Schlüssel |
QESQFCKBOUMNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
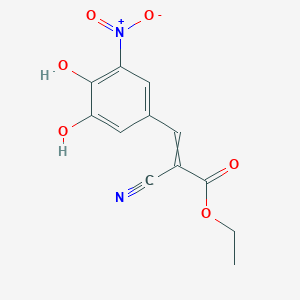
![7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde](/img/structure/B8280678.png)

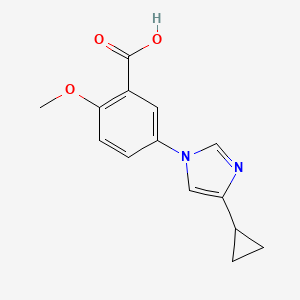

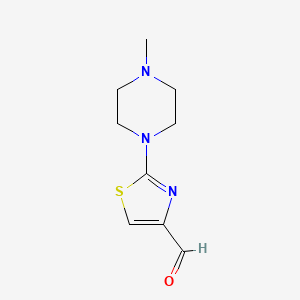
![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)

